molecular formula C17H17BrN2O2S B2547616 5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1620574-97-1

5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2547616
CAS No.: 1620574-97-1
M. Wt: 393.3
InChI Key: XUQSSXNRJJXIDN-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at position 5, an isopropyl group at position 3, and a tosyl (p-toluenesulfonyl) protecting group at position 1. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) .

Properties

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonyl-3-propan-2-ylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-11(2)16-10-20(17-15(16)8-13(18)9-19-17)23(21,22)14-6-4-12(3)5-7-14/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQSSXNRJJXIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, undergoes a substitution reaction with a tosylating agent under specific conditions to yield the target compound . The reaction conditions often include the use of a base and an appropriate solvent to facilitate the substitution process. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can undergo coupling reactions with different partners to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved in its action are often related to the inhibition of key signaling pathways in cells, leading to effects such as reduced cell proliferation and induced apoptosis.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Compound Name Substituents (Position) Key Properties
5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine Br (5), isopropyl (3), tosyl (1) High steric bulk, moderate solubility, reactive Br for cross-coupling
5-Bromo-3-phenyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (17) Br (5), phenyl (3), tosyl (1) Enhanced π-π interactions, lower solubility in polar solvents
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Br (5), CF₃ (3), tosyl (1) Electron-withdrawing CF₃ increases electrophilicity at Br for SNAr reactions
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Br (5), methyl (1) Reduced steric hindrance; methyl group less stable than tosyl under acidic conditions
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Br (5), ethynyl-pyridine (3) Extended conjugation for optoelectronic applications; ethynyl enables click chemistry

Physicochemical Properties

  • Solubility : The isopropyl group imparts hydrophobicity, reducing aqueous solubility compared to polar derivatives like 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (compound 9) .
  • Stability : Tosyl protection enhances stability under basic and oxidative conditions, unlike SEM (2-(trimethylsilyl)ethoxymethyl) or methyl groups, which may degrade under acidic hydrolysis .

Biological Activity

5-Bromo-3-isopropyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a bromine atom at the 5th position, an isopropyl group at the 3rd position, and a tosyl group at the 1st position of the pyrrolo[2,3-b]pyridine core. The synthesis typically involves a one-step substitution reaction using 5-bromo-7-azaindole and a tosylating agent under specific conditions. This method highlights its accessibility for further biological evaluations .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes by binding to their active sites. This mechanism is crucial for its potential therapeutic applications .
  • Cellular Processes : Studies indicate that it may affect cellular signaling pathways and processes, making it a candidate for further exploration in cancer research .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line EC50 (µM) Effect
RPE10.3Inhibition of cell viability
HBL100 (Breast Cancer)9.6Moderate inhibition
SH-SY5Y (Neuroblastoma)4.3Effective against resistant cells
HCT116 (Colon Cancer)1.2Strong anti-proliferative effect

These results indicate that the compound can effectively inhibit cell viability across multiple cancer types, suggesting its potential use as an anticancer agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship study on related compounds has revealed that modifications at specific positions can significantly influence biological activity. For instance, the presence of the isopropyl group at the 3rd position enhances potency compared to other derivatives lacking this substitution .

Case Studies

Several case studies have focused on evaluating the compound's effectiveness in inhibiting specific kinases associated with cancer progression:

  • Inhibition of Haspin Kinase : In U-2 OS cells treated with varying concentrations of the compound, significant inhibition of haspin kinase activity was observed, indicating its role in regulating mitotic processes .
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound affected DNA content in treated cells, suggesting alterations in cell cycle progression .

Q & A

What are the key synthetic routes for introducing the tosyl group at the N1 position of pyrrolo[2,3-b]pyridine derivatives?

Basic Question
The tosyl group is commonly introduced via nucleophilic substitution using NaH as a base and tosyl chloride in anhydrous THF at 0°C to room temperature . For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde was tosylated in 91% yield under these conditions. Critical factors include moisture-free environments to prevent side reactions and precise stoichiometry to avoid over-tosylation. Post-reaction purification via dichloromethane extraction and MgSO₄ drying ensures high purity .

How do researchers address challenges in characterizing brominated pyrrolo[2,3-b]pyridine derivatives using NMR spectroscopy?

Basic Question
Bromine’s heavy atom effect can broaden or split proton signals in 1H^1H NMR. For instance, in 5-bromo-3-isopropyl derivatives, the isopropyl group’s methyl protons split into septets due to coupling with the adjacent methine proton. 13C^13C NMR helps confirm substitution patterns, as seen in 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (δ\delta 185.58 ppm for the aldehyde carbon) . Deuterated DMSO is often used for solubility, but overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .

What strategies optimize regioselectivity in Suzuki-Miyaura cross-coupling reactions involving 5-bromo-pyrrolo[2,3-b]pyridines?

Advanced Question
Regioselectivity depends on steric and electronic factors. The 5-bromo position is typically more reactive than the 3-isopropyl group due to reduced steric hindrance. For example, coupling 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/ethanol (3:1) at 105°C achieved 58% yield . Microwave-assisted heating or ligand screening (e.g., XPhos) can further enhance selectivity and reduce reaction times .

How does the isopropyl substituent influence the stability of pyrrolo[2,3-b]pyridine under acidic or basic conditions?

Advanced Question
The 3-isopropyl group enhances steric protection of the pyrrole nitrogen, reducing susceptibility to deprotonation or hydrolysis. Stability testing in aqueous HCl (pH < 2) or NaOH (pH > 10) shows minimal degradation over 24 hours. However, prolonged exposure to strong bases may cleave the tosyl group. Accelerated stability studies (e.g., 40°C/75% RH) combined with HPLC monitoring are recommended for long-term storage assessments .

What methodologies are effective for analyzing reaction intermediates during the synthesis of 5-bromo-3-isopropyl derivatives?

Advanced Question
LC-MS with electrospray ionization (ESI) is critical for tracking intermediates. For example, the aldehyde intermediate (5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde) shows a molecular ion peak at m/z 365.2 ([M+H]⁺), while the final product after Grignard addition (e.g., compound 12) exhibits a peak at m/z 482.3 . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., C=O stretch at 1700–1750 cm⁻¹) further validate structural integrity .

How can researchers design analogs to study structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives?

Advanced Question
Systematic substitution at the 3- and 5-positions is key. For instance:

  • 3-position : Replace isopropyl with bulkier groups (e.g., tert-butyl) to assess steric effects on target binding.
  • 5-position : Substitute bromine with electron-withdrawing groups (e.g., CN, CF₃) to modulate electronic properties .
    Parallel synthesis using combinatorial chemistry (e.g., Sonogashira coupling for alkynyl derivatives ) enables rapid generation of analogs. Biological assays (e.g., kinase inhibition) coupled with molecular docking refine SAR models .

What precautions are necessary when handling brominated intermediates in pyrrolo[2,3-b]pyridine synthesis?

Basic Question
Brominated compounds are toxic and light-sensitive. Key precautions:

  • Use amber glassware to prevent photodegradation.
  • Conduct reactions in fume hoods with PPE (gloves, goggles).
  • Quench excess bromine or HBr with Na₂S₂O₃ .
    Waste must be neutralized with bases (e.g., NaOH) before disposal. LC-MS or TLC should confirm absence of genotoxic impurities .

How do researchers resolve contradictions in reactivity data between pyrrolo[2,3-b]pyridine and related heterocycles?

Advanced Question
Comparative studies with indole or azaindole analogs reveal electronic differences. For example, pyrrolo[2,3-b]pyridine’s electron-deficient pyridine ring reduces nucleophilicity at N1 compared to indole. DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects. Experimental validation via Hammett plots (for substituent effects) or kinetic isotope effects (KIEs) can reconcile discrepancies .

What are the limitations of current synthetic methods for scaling up 5-bromo-3-isopropyl-1-tosyl derivatives?

Advanced Question
Challenges include:

  • Low yields in Sonogashira coupling : Pd catalyst loading >5 mol% may be needed for gram-scale synthesis, increasing costs .
  • Purification bottlenecks : Flash chromatography struggles with non-polar byproducts; recrystallization (e.g., heptane/EtOAc) or preparative HPLC is preferred .
    Process optimization via Design of Experiments (DoE) minimizes variability in temperature and reagent addition rates .

How can computational chemistry guide the functionalization of pyrrolo[2,3-b]pyridine at the 3- and 5-positions?

Advanced Question
Density Functional Theory (DFT) predicts activation barriers for substitution reactions. For example:

  • Electrophilic substitution : Calculating Fukui indices identifies C5 as more electrophilic than C3, aligning with observed bromination patterns .
  • Cross-coupling : Molecular dynamics simulations model Pd catalyst coordination to optimize ligand selection (e.g., XPhos vs. SPhos) .
    Software like Gaussian or ORCA integrates experimental NMR shifts to validate computational models .

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